![molecular formula C13H19N5OS B5551426 N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)
N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical "N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide" is a complex compound that involves various heterocyclic structures like pyrazole, imidazole, and pyridine. These structures are significant in the field of synthetic chemistry due to their applications in creating diverse molecular architectures and functionalities (Kheder et al., 2008).
Synthesis Analysis
The synthesis of related compounds involves versatile and accessible reactants, leading to a series of pyrazole, pyridine, and imidazole derivatives. These processes employ reagents like 3-oxo-N-(pyrimid-2-yl)butanamide and others, highlighting the complexity and flexibility in the synthetic routes (Kheder et al., 2008).
Molecular Structure Analysis
Imidazole and pyrazole derivatives, similar to our compound of interest, often exhibit interesting molecular structures. Their molecular configurations are typically characterized using techniques like NMR, IR, and X-ray crystallography, which provide insights into the spatial arrangement and electronic properties of the molecules (El-Gokha et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic aromatic substitution, and are known for their ability to form complex structures with multiple rings and functional groups. Such reactions often result in products with unique chemical properties suitable for further synthetic applications (El-Gokha et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, like solubility, melting points, and crystal structures, are crucial for their practical applications. These properties are often determined using analytical techniques and contribute to understanding the compound's behavior in different environments (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to their use in synthetic chemistry. These properties are influenced by the molecular structure and the nature of substituents present in the compound (Kheder et al., 2008).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities and the development of synthesis methods. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .
properties
IUPAC Name |
N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-11(18-7-5-6-16-18)12(19)14-8-10-9-15-13(20-3)17(10)2/h5-7,9,11H,4,8H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHNEOFNWQMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=C(N1C)SC)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.